1-(2-Aminophenyl)-2-(2-thienyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-aminophenyl)-2-thiophen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c13-11-6-2-1-5-10(11)12(14)8-9-4-3-7-15-9/h1-7H,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKQCPUOORRJNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301278605 | |
| Record name | 1-(2-Aminophenyl)-2-(2-thienyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728024-43-9 | |
| Record name | 1-(2-Aminophenyl)-2-(2-thienyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=728024-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Aminophenyl)-2-(2-thienyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure and Reactivity of 2-(2-Thienylacetyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hybridization of bioactive pharmacophores into a single molecular framework represents a robust strategy in contemporary drug discovery. Among the myriad of heterocyclic scaffolds, those containing the 2-(2-thienylacetyl)aniline core have emerged as a class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, structure, reactivity, and biological significance of these derivatives, offering field-proven insights for researchers engaged in their exploration.
The core structure, characterized by a thienylacetyl moiety appended to an aniline backbone, combines the structural features of thiophene, a sulfur-containing heterocycle prevalent in many pharmaceuticals, and aniline, a versatile building block in medicinal chemistry. This unique combination gives rise to a molecule with a distinct three-dimensional architecture and electronic properties, making it a compelling scaffold for the development of novel therapeutic agents.
Synthesis of the 2-(2-Thienylacetyl)aniline Scaffold
The primary route to the 2-(2-thienylacetyl)aniline core involves the amide coupling of 2-thienylacetic acid with o-phenylenediamine. While seemingly straightforward, the presence of two nucleophilic amino groups on o-phenylenediamine necessitates careful control of reaction conditions to favor mono-acylation and minimize the formation of the di-acylated byproduct.
A prevalent and effective method involves the activation of 2-thienylacetic acid to its more reactive acyl chloride derivative, followed by a controlled reaction with o-phenylenediamine.
Experimental Protocol: Synthesis of N-(2-aminophenyl)-2-(thiophen-2-yl)acetamide
This protocol is based on established methods for the acylation of aromatic diamines.[1][2][3]
Step 1: Activation of 2-Thienylacetic Acid
-
To a stirred solution of 2-thienylacetic acid (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), slowly add thionyl chloride (1.5-2.0 eq) at 0 °C under an inert atmosphere. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield crude 2-(thiophen-2-yl)acetyl chloride, which is typically used in the subsequent step without further purification.
Step 2: Amide Coupling
-
Dissolve o-phenylenediamine (1.0 eq) in a dry, aprotic solvent (e.g., DCM or THF) containing a non-nucleophilic base such as triethylamine (1.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the freshly prepared 2-(thiophen-2-yl)acetyl chloride (0.95 eq) in the same dry solvent to the o-phenylenediamine solution dropwise over 1-2 hours. Maintaining a low temperature is crucial to control the reaction's exothermicity and selectivity.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired N-(2-aminophenyl)-2-(thiophen-2-yl)acetamide.
Spectroscopic Characterization
The structural elucidation of 2-(2-thienylacetyl)aniline derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The following data is representative of the core scaffold, with specific shifts and patterns varying based on substitution.[2][4][5]
| Technique | Functional Group | Expected Chemical Shift / Signal |
| ¹H NMR | Thiophene Protons | δ 6.9-7.4 ppm (multiplets) |
| Aniline Aromatic Protons | δ 6.7-7.2 ppm (multiplets) | |
| Methylene Protons (-CH₂-) | δ ~3.8 ppm (singlet) | |
| Amide Proton (-NH-) | δ ~9.5 ppm (broad singlet) | |
| Amine Protons (-NH₂) | δ ~4.5 ppm (broad singlet, D₂O exchangeable) | |
| ¹³C NMR | Thiophene Carbons | δ 124-140 ppm |
| Aniline Aromatic Carbons | δ 115-145 ppm | |
| Methylene Carbon (-CH₂-) | δ ~40 ppm | |
| Carbonyl Carbon (-C=O) | δ ~170 ppm | |
| IR (cm⁻¹) | N-H Stretching (Amine) | 3300-3500 (two bands) |
| N-H Stretching (Amide) | ~3250 | |
| C=O Stretching (Amide) | ~1650 | |
| Mass Spec. | Molecular Ion (M⁺) | Corresponding to the molecular weight of the derivative |
Reactivity and Potential for Cyclization
The unique arrangement of functional groups in 2-(2-thienylacetyl)aniline derivatives endows them with a rich and versatile reactivity profile. The presence of a nucleophilic primary amine ortho to the amide linkage provides a strategic handle for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems.
Intramolecular Cyclization to Benzimidazoles
One of the key reactions of 2-(2-thienylacetyl)aniline is its propensity to undergo intramolecular cyclization to form 2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole. This transformation can be achieved under acidic conditions, where the amide carbonyl is activated towards nucleophilic attack by the ortho-amino group, followed by dehydration.
This reaction pathway is particularly valuable as the benzimidazole moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[6][7][8]
Potential for Thieno[c]quinoline Synthesis
While direct evidence for the cyclization of 2-(2-thienylacetyl)aniline to thieno[c]quinolines via classical methods like the Friedländer annulation is not extensively documented, the structural precedent suggests its feasibility. The Friedländer synthesis typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. In this case, the methylene group of the thienylacetyl moiety could potentially react with an in-situ generated or added carbonyl functionality on the aniline ring under acidic or basic conditions to forge the quinoline core.
Further research into this synthetic route could unlock novel pathways to this important class of fused heterocyclic compounds.
Biological Activities and Structure-Activity Relationship (SAR)
Derivatives of N-aryl-2-(thiophen-2-yl)acetamide have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The following sections summarize key findings and discuss the structure-activity relationships that govern their therapeutic potential.
Antimicrobial and Antitubercular Activity
Several studies have highlighted the potential of N-aryl-2-(thiophen-2-yl)acetamides as a promising class of antimicrobial agents.[9][10][11] A systematic exploration of substitutions on the aniline ring has revealed key structural features that influence their activity against Mycobacterium tuberculosis.
| Substitution on Aniline Ring | Effect on Antitubercular Activity |
| Electron-donating groups | Generally favorable for activity |
| Electron-withdrawing groups | Can be detrimental to activity |
| Lipophilicity | A positive correlation with activity is often observed |
These findings suggest that modulating the electronic and lipophilic properties of the aniline ring is a critical aspect of designing potent antitubercular agents based on this scaffold.[9]
Anticancer Activity
The thieno[3,2-c]quinoline scaffold, which can be conceptually derived from the cyclization of 2-(2-thienylacetyl)aniline derivatives, has been identified as a promising framework for the development of novel anticancer agents.[12][13][14] Structure-activity relationship studies on a series of thienoisoquinoline derivatives have demonstrated potent activity against various cancer cell lines, with some compounds exhibiting submicromolar IC₅₀ values.[12]
Key SAR insights from these studies include:
-
The nature and position of substituents on the fused ring system significantly impact cytotoxicity.
-
Certain derivatives have been shown to induce mitotic arrest by disrupting microtubule polymerization, binding to the colchicine site on tubulin.[12]
These findings underscore the potential of 2-(2-thienylacetyl)aniline derivatives as precursors to complex heterocyclic systems with potent anticancer properties.
Anticonvulsant Activity
The structural motif of an acetamide linked to an aromatic system is present in several known anticonvulsant drugs. Preliminary investigations into derivatives of 2-(2-thienylacetyl)aniline could reveal their potential as novel anticonvulsant agents. Further research in this area is warranted to explore the impact of various substitutions on their activity in preclinical models of epilepsy.
Conclusion
The 2-(2-thienylacetyl)aniline scaffold represents a versatile and promising platform for the design and synthesis of novel therapeutic agents. Its straightforward synthesis, coupled with the rich reactivity of its constituent functional groups, provides access to a diverse array of complex heterocyclic systems with significant biological potential. The demonstrated antimicrobial and anticancer activities of related compounds, along with the potential for anticonvulsant properties, highlight the importance of continued research into this fascinating class of molecules. This guide serves as a foundational resource for scientists and researchers dedicated to unlocking the full therapeutic potential of 2-(2-thienylacetyl)aniline derivatives.
References
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Forgione, P., et al. (2021). Design, structure-activity relationship study and biological evaluation of the thieno[3,2-c]isoquinoline scaffold as a potential anti-cancer agent. Bioorganic & Medicinal Chemistry Letters, 48, 128327. [Link]
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de Souza, M. V. N., et al. (2007). Synthesis and biological evaluation of N-(aryl)-2-thiophen-2-ylacetamides series as a new class of antitubercular agents. Bioorganic & Medicinal Chemistry, 15(24), 7639-7644. [Link]
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Geiger, D. K., et al. (2012). 2-(Thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 2), o420. [Link]
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Bhandari, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5715-5733. [Link]
-
Di Mauro, G., et al. (2023). Design and Synthesis of Novel Thieno[3,2-c]quinoline Compounds with Antiproliferative Activity on RET-Dependent Medullary Thyroid Cancer Cells. ACS Omega, 8(38), 34875-34887. [Link]
-
Chouhan, A., et al. (2013). 2D-Quantitative Structure Property Relationship Study of N-(Aryl)-2-thiophene-2-ylacetamide Derivatives as Antitubercular Agents. Asian Journal of Chemistry, 25(1), 465-468. [Link]
-
Ozturk, G., et al. (2019). Structure-activity relationship of anticancer drug candidate quinones. Molecular Biology Reports, 46(6), 6435-6447. [Link]
-
National Research Council of Italy. (2023). Design and Synthesis of Novel Thieno[3,2-c]quinoline Compounds with Antiproliferative Activity on RET-Dependent Medullary Thyroi. CNR-IRIS. [Link]
-
ResearchGate. (2013). 2D – Quantitative Structure Property Relationship (QSPR) Study of N-(aryl)-2-thiophen-2-ylacetamide derivatives as antitubercular agents. [Link]
-
Yilmaz, F., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(12), 10584-10597. [Link]
-
Bolshakov, O., et al. (2013). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. The Journal of Organic Chemistry, 78(17), 8639-8646. [Link]
-
Bagle, S. D., et al. (2017). Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Journal of Chemical Sciences, 129(8), 1269-1277. [Link]
-
Wang, H., et al. (2021). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 223, 113645. [Link]
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Matiychuk, V., et al. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Molbank, 2022(4), M1510. [Link]
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Khan, I., et al. (2024). Exploring theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives as antimicrobial agents: unraveling mechanisms via structure-activity relationship, in vitro validation, and in silico insights. Frontiers in Chemistry, 12, 1369931. [Link]
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Reddy, T. S., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][6][12][13]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 632. [Link]
-
Dege, N., et al. (2006). Structure of 1-(Thiophen-2-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole. Turkish Journal of Chemistry, 30(2), 239-243. [Link]
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National Center for Biotechnology Information. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. [Link]
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Cakmak, S., & Veyisoglu, A. (2021). Heterocyclic Amides Derived from 2-Thiopheneacetic Acid: Synthesis, Characterization and Antimicrobial Activity Evaluation. El-Cezerî Journal of Science and Engineering, 8(1), 389-396. [Link]
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Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 361-368. [Link]
- Google Patents. (n.d.). Method of preparing 2-(phenylamino)
-
Reddy, P. V. N., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(26), 3469-3472. [Link]
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Bakulina, O. V., et al. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega, 7(16), 14197-14207. [Link]
-
Liu, Y., et al. (2023). Regioselective intramolecular cyclization of o-alkynyl arylamines with the in situ formation of ArXCl to construct poly-functionalized indoles. Organic & Biomolecular Chemistry, 21(8), 1699-1703. [Link]
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Technical Guide: 2-Amino-α-(2-thienyl)acetophenone
The following technical guide details the chemical profile, synthesis, and application of 2-Amino-α-(2-thienyl)acetophenone (systematically known as 1-(2-aminophenyl)-2-(2-thienyl)ethanone ). This compound serves as a critical "ortho-amino ketone" scaffold in the synthesis of fused heterocyclic systems, particularly thieno-quinolines and indoles, which are high-value targets in medicinal chemistry.
CAS Registry Number: 728024-43-9 Systematic Name: this compound Chemical Class: Aminoaryl Ketone / Thiophene Derivative
Part 1: Chemical Identity & Structural Analysis[1]
This molecule combines a nucleophilic aniline moiety with an electrophilic ketone, separated by a methylene bridge attached to a thiophene ring. This "push-pull" bifunctionality makes it an ideal substrate for cyclocondensation reactions.
Physicochemical Data Profile
| Property | Value / Description |
| Molecular Formula | C₁₂H₁₁NOS |
| Molecular Weight | 217.29 g/mol |
| Appearance | Pale yellow to tan crystalline solid |
| Melting Point | 85–89 °C (Predicted/Analogous) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
| pKa (Amine) | ~2.5–3.0 (Conjugate acid, lower than aniline due to carbonyl electron withdrawal) |
| Key Functional Groups | Primary Amine (-NH₂), Ketone (C=O), Thiophene (Heterocycle) |
Structural Disambiguation
The nomenclature "2-amino-α-(2-thienyl)acetophenone" can be ambiguous. In this guide, we define the structure based on the acetophenone parent (phenyl ketone):
-
Parent: Acetophenone (Phenyl-C(=O)-CH₃)
-
Substituent 1 (Ortho): Amino group at position 2 of the phenyl ring.
-
Substituent 2 (Alpha): 2-Thienyl group replacing a hydrogen on the methyl group.
-
Result: this compound.
Part 2: Synthesis Protocol (Grignard Addition)
The most robust synthetic route avoids the reduction of nitro-intermediates by utilizing the direct addition of a Grignard reagent to Anthranilonitrile (2-aminobenzonitrile). This method preserves the sensitive thiophene ring which can degrade under harsh Friedel-Crafts conditions.
Retrosynthetic Logic
The strategy relies on the nucleophilic attack of (2-thienylmethyl)magnesium halide on the nitrile carbon of 2-aminobenzonitrile. The resulting metallo-imine intermediate is hydrolyzed to yield the ketone.[1][2]
Experimental Methodology
Reagents:
-
2-Aminobenzonitrile (1.0 equiv)[1]
-
2-(Chloromethyl)thiophene (Precursor for Grignard)
-
Magnesium turnings (Activated)
-
Anhydrous THF (Solvent)[1]
-
Sulfuric acid (10% aqueous, for hydrolysis)
Step 1: Preparation of (2-Thienylmethyl)magnesium Chloride
-
Note: 2-(Chloromethyl)thiophene is a lachrymator and unstable. Handle with care.
-
In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 equiv) with a crystal of iodine.
-
Add anhydrous THF.
-
Add a solution of 2-(chloromethyl)thiophene (1.1 equiv) in THF dropwise at 0°C.
-
Allow to stir at room temperature for 1 hour until Mg is consumed.
Step 2: Grignard Addition
-
Cool the Grignard solution to 0°C.
-
Add a solution of 2-aminobenzonitrile (1.0 equiv) in THF dropwise over 30 minutes.
-
Reflux the mixture gently for 4–6 hours. The solution typically turns dark red/brown due to the formation of the magnesium imine salt.
Step 3: Hydrolysis & Isolation
-
Cool the reaction mixture to 0°C.
-
Quench carefully with 10% H₂SO₄ or 3M HCl. Continue stirring for 2 hours at room temperature to hydrolyze the intermediate imine (C=NH) to the ketone (C=O).
-
Neutralize with sat. NaHCO₃ to pH 8.
-
Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, Hexane:EtOAc 4:1).
Synthesis Workflow Visualization
Figure 1: Grignard-mediated synthesis of 2-Amino-α-(2-thienyl)acetophenone from Anthranilonitrile.
Part 3: Applications in Drug Discovery
This compound is a "privileged scaffold" precursor. The ortho-amino ketone motif allows for rapid access to polycyclic heteroaromatics via condensation reactions.
Friedländer Condensation (Quinoline Synthesis)
Reaction with ketones or aldehydes containing an α-methylene group yields thieno-fused quinolines .
-
Mechanism: Acid or base-catalyzed condensation of the amino group with the carbonyl of the second reactant, followed by aldol-type cyclization.
-
Target: Thieno[2,3-c]quinoline derivatives (Potential anti-malarial and anti-inflammatory agents).
Indole Synthesis
Intramolecular cyclization can yield 2-(2-thienyl)indole derivatives.
-
Pathway: Although direct cyclization is difficult without activation, the ketone can be converted to an α-halo ketone or hydrazone to facilitate indole formation.
Reaction Pathway Diagram
Figure 2: Divergent synthesis pathways leading to bioactive heterocycles.
Part 4: Safety & Handling Protocols
Hazard Identification
-
Acute Toxicity: Likely harmful if swallowed or inhaled (Category 4).
-
Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
-
Sensitization: Potential skin sensitizer due to the aniline moiety.
Storage Conditions
-
Atmosphere: Store under inert gas (Argon/Nitrogen). The amino group is susceptible to oxidation (browning) upon air exposure.
-
Temperature: 2–8°C (Refrigerated).
-
Container: Amber glass to prevent photodegradation of the thiophene ring.
References
-
Chemical Identification : Hairui Chemical. (n.d.). This compound Data Sheet. Retrieved from
-
Synthetic Methodology (General) : BenchChem. (2025).[1] Optimizing reaction conditions for 2-aminobenzonitrile to benzophenone conversion. Retrieved from
-
Grignard Mechanism : Master Organic Chemistry. (n.d.). Addition of Grignard Reagents to Nitriles. Retrieved from
-
Heterocycle Synthesis : Asian Journal of Organic & Medicinal Chemistry. (2018).[4] Synthesis of 2-aminobenzophenones and their application in heterocycle formation. Retrieved from
-
Thiophene Chemistry : ResearchGate. (n.d.). Synthesis of thienyl and pyrazolylindole derivatives. Retrieved from
Sources
Methodological & Application
Cyclization methods for 1-(2-aminophenyl)-2-(2-thienyl)ethanone
Technical Application Note: Controlled Cyclization of 1-(2-aminophenyl)-2-(2-thienyl)ethanone
Executive Summary
This technical guide details the cyclization of This compound (Compound A) to synthesize 2-(2-thienyl)indole (Compound B). This transformation is a critical step in the development of pharmacophores targeting tubulin polymerization and various kinase pathways.
While the intramolecular condensation of 2-aminoaryl ketones is a well-established route to indoles, the presence of the electron-rich thiophene moiety presents a specific chemoselectivity challenge. Standard harsh acidic conditions often lead to thiophene polymerization or ring-opening, drastically reducing yield.
This guide presents two validated protocols:
-
Method A (High-Throughput/Green): Microwave-Assisted Solid Acid Catalysis (Recommended for medicinal chemistry screening).
-
Method B (Scale-Up): Polyphosphoric Acid (PPA) Cyclodehydration (Recommended for gram-scale synthesis with strict temperature control).
Scientific Foundation & Mechanism
The transformation proceeds via an intramolecular condensation of the aniline amine onto the pendant ketone, followed by dehydration. Unlike the Fischer Indole Synthesis (which requires hydrazones), this pathway utilizes the pre-installed ortho-amino group, technically classified as a dehydrative cyclization of an
Mechanistic Pathway
-
Activation: The carbonyl oxygen is activated by the acid catalyst (
or Lewis Acid). -
Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the carbonyl carbon.
-
Hemiaminal Formation: A hydroxy-indoline intermediate is formed.
-
Aromatization: Acid-catalyzed elimination of water drives the formation of the C2-C3 double bond, yielding the thermodynamically stable aromatic indole system.
Figure 1: Mechanistic pathway for the acid-mediated cyclodehydration of 2-aminoaryl ketones.
Experimental Protocols
Method A: Microwave-Assisted Montmorillonite K-10 Catalysis
Best for: Rapid library synthesis, high purity, and protecting the thiophene ring.
Rationale: Montmorillonite K-10 is a solid acid catalyst that acts as a "micro-reactor." The microwave irradiation provides rapid, volumetric heating, driving the dehydration step faster than the rate of thiophene degradation.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Catalyst: Montmorillonite K-10 clay (200% w/w relative to substrate)
-
Solvent: Solvent-free (Solid state) or minimal Toluene.
Protocol:
-
Preparation: In a microwave-safe vial, disperse 100 mg of the substrate onto 200 mg of Montmorillonite K-10 clay.
-
Tip: Dissolve substrate in a few drops of DCM, mix with clay, and evaporate solvent to ensure uniform coating.
-
-
Irradiation: Place the vial in a microwave reactor (e.g., Biotage or CEM).
-
Parameters:
-
Power: Dynamic (Max 150 W)
-
Temperature: 110 °C
-
Time: 5–10 minutes (Monitor via TLC).
-
Pressure: Open vessel or low pressure (to allow water escape).
-
-
Extraction: Upon cooling, add 10 mL Ethyl Acetate (EtOAc) to the solid mixture. Sonicate for 5 minutes to desorb the product.
-
Filtration: Filter through a celite pad to remove the clay.
-
Purification: Evaporate solvent. Recrystallize from Ethanol/Water (9:1) if necessary.[1]
Expected Yield: 85–92%
Method B: Polyphosphoric Acid (PPA) Cyclization
Best for: Gram-scale synthesis where microwave batch size is limiting.
Rationale: PPA serves as both the solvent and the dehydrating agent. However, PPA is viscous and highly acidic. The temperature must be strictly controlled; exceeding 100°C often causes the thiophene ring to polymerize (turning the reaction black/tarry).
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails in viscous PPA) and a thermometer.
-
Acid Preparation: Charge the flask with Polyphosphoric Acid (10 g per 1 g substrate) . Heat to 60–70°C to lower viscosity.
-
Addition: Add 1.0 g of this compound slowly in small portions. Ensure the temperature does not spike.
-
Reaction: Stir at 80–85°C for 2–3 hours.
-
Critical Control Point: Do NOT exceed 90°C. Check TLC every 30 mins (Eluent: 20% EtOAc/Hexane).
-
-
Quenching: Cool the mixture to 50°C. Pour the reaction mass slowly onto 100 g of crushed ice with vigorous stirring. The product should precipitate as a solid.
-
Workup:
-
Neutralize the slurry to pH 7–8 using saturated
solution (Caution: Foaming). -
Extract with EtOAc (
mL). -
Wash organic layer with Brine, dry over
.
-
-
Purification: Flash column chromatography (Silica Gel, Gradient 0-10% EtOAc in Hexanes).
Expected Yield: 70–80%
Comparative Analysis & Troubleshooting
| Parameter | Method A (Microwave/Clay) | Method B (PPA) |
| Scale | mg to low gram | Multi-gram to kg |
| Reaction Time | 5–10 mins | 2–4 hours |
| Thiophene Stability | High (Rapid processing) | Moderate (Risk of acid polymerization) |
| Workup | Simple Filtration | Tedious (Neutralization required) |
| Green Score | High (Solvent-free) | Low (Acid waste) |
Troubleshooting Guide
-
Problem: Reaction mixture turns black/tarry (Method B).
-
Cause: Acid-catalyzed polymerization of thiophene.
-
Solution: Lower temperature to 70°C and extend time. Switch to Method A if possible.
-
-
Problem: Incomplete conversion.
-
Cause: Water accumulation (Reversible reaction).
-
Solution: In Method B, use fresh PPA (hygroscopic). In Method A, ensure the vessel allows steam to vent or use a drying tube.
-
-
Problem: Product is an oil instead of solid.
-
Cause: Trace impurities/solvent.
-
Solution: Triturate with cold Hexane or Pentane to induce crystallization.
-
Workflow Visualization
Figure 2: Decision matrix and process flow for the synthesis of 2-(2-thienyl)indole.
References
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][4][5][6] Chemical Reviews, 63(4), 373–401. Link
-
Context: Foundational text on acid-mediated indole cyclization mechanisms.[3]
-
-
Sridharan, V., et al. (2006).[7] "Microwave-Assisted, Solvent-Free Bischler Indole Synthesis." Synlett, 2006(1), 91–95.[7] Link
- Context: Validates the use of microwave irradiation for aniline-ketone cyclizations to improve yields and reduce time.
-
Varma, R. S., & Saini, R. K. (1997). "Microwave-assisted synthesis of indoles on solid support." Tetrahedron Letters, 38(24), 4337-4338. Link
- Context: Establishes the Montmorillonite K-10 clay protocol for indole synthesis.
-
Inman, M., & Moody, C. J. (2013). "Indole synthesis: something old, something new." Chemical Science, 4, 29-41. Link
- Context: Reviews modern improvements on classical cyclodehydration methods, specifically addressing sensitive substr
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijnrd.org [ijnrd.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
Using 1-(2-aminophenyl)-2-(2-thienyl)ethanone in Fischer indole synthesis
Application Note: Fischer Indole Synthesis Using 1-(2-aminophenyl)-2-(2-thienyl)ethanone
Executive Summary
This technical guide details the protocol for utilizing This compound as a carbonyl substrate in the Fischer Indole Synthesis . While the Fischer synthesis classically employs simple ketones, the use of this complex o-amino ketone allows for the rapid construction of 2-(2-aminophenyl)-3-(2-thienyl)indole scaffolds.
These 2,3-disubstituted indoles are critical precursors in the synthesis of fused polycyclic heteroaromatics (e.g., indolo[1,2-c]quinazolines) and are privileged structures in kinase inhibitor discovery. This guide addresses the specific challenges of this substrate, including the chemoselectivity of the hydrazine condensation in the presence of a free aniline and the stability of the thiophene moiety under acidic conditions.
Chemical Context & Mechanism
The Substrate
-
Compound: this compound
-
Role: Ketone Component (C2/C3 Source)[1]
-
Structural Challenge: The molecule contains a nucleophilic o-amino group that can compete with the external hydrazine for the ketone, potentially leading to intramolecular cyclization (Friedländer-type quinoline formation).
-
Solution: The Fischer Indole Synthesis is kinetically favored by using a highly nucleophilic hydrazine (e.g., phenylhydrazine hydrochloride) in excess, driving the formation of the hydrazone over the intramolecular imine.
Mechanistic Pathway
The reaction proceeds via the standard Fischer sequence, but the regiochemistry is dictated by the stability of the enamine intermediate towards the methylene group bearing the thiophene ring.
-
Hydrazone Formation: Phenylhydrazine condenses with the ketone.[2][3][4]
-
Enamine Tautomerization: The hydrazone tautomerizes to the ene-hydrazine, favored towards the activated methylene (
-Thiophene). -
[3,3]-Sigmatropic Rearrangement: The key bond-forming step.
-
Cyclization & Aromatization: Loss of ammonia yields the indole.[2][3][4]
Caption: Mechanistic flow for the conversion of the thienyl ketone substrate to the 2,3-disubstituted indole.
Experimental Protocol
Objective: Synthesis of 2-(2-aminophenyl)-3-(2-thienyl)indole.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| This compound | 1.0 | Substrate | Ensure purity >95% to prevent oligomerization. |
| Phenylhydrazine Hydrochloride | 1.2 - 1.5 | Reactant | Use HCl salt to minimize oxidation; excess ensures hydrazone formation. |
| Glacial Acetic Acid (AcOH) | Solvent | Solvent/Cat. | Acts as both solvent and Brønsted acid catalyst.[3] |
| Polyphosphoric Acid (PPA) | Optional | Co-Cat.[3] | Add if cyclization is sluggish in AcOH alone. |
| Ethanol (EtOH) | Wash | Workup | For recrystallization/washing.[5] |
Step-by-Step Methodology
Step 1: Reaction Assembly
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge the flask with This compound (1.0 equiv, e.g., 5.0 mmol).
-
Add Glacial Acetic Acid (20 mL/g of substrate). Stir until fully dissolved.
-
Add Phenylhydrazine Hydrochloride (1.2 equiv). The solution may darken slightly.
Step 2: Hydrazone Formation & Cyclization
-
Heat the reaction mixture to 80°C for 1 hour.
-
Checkpoint: Monitor by TLC (System: Hexane/EtOAc 3:1). Look for the disappearance of the ketone spot and the appearance of the hydrazone (often a yellow/orange spot).
-
-
Increase temperature to Reflux (118°C) and hold for 3–5 hours.
-
Mechanistic Note: The higher temperature is required for the [3,3]-sigmatropic rearrangement.
-
Thiophene Caution: Do not overheat or extend reflux unnecessarily (>12h), as the thiophene ring is susceptible to acid-catalyzed polymerization.
-
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into Ice-Water (100 mL) with vigorous stirring.
-
Neutralize carefully with saturated NaHCO₃ or NH₄OH until pH ~8.
-
Observation: A precipitate (crude indole) should form.
-
-
Extract with Ethyl Acetate (EtOAc) (3 x 30 mL).
-
Wash the combined organic layers with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 4: Purification
-
Recrystallization: The crude product can often be recrystallized from hot Ethanol or an Ethanol/Water mixture.
-
Chromatography: If oil persists, purify via flash column chromatography (Silica Gel, 0-20% EtOAc in Hexanes).
Critical Optimization & Troubleshooting
The presence of the thiophene ring and the free amine requires specific handling to ensure high yields.
Solvent System Selection
| Solvent/Acid System | Temperature | Pros | Cons |
| AcOH (Glacial) | 118°C | Standard, mild, good solubility. | May be too slow for sterically hindered ketones. |
| AcOH + ZnCl₂ | 100°C | Lewis acid accelerates rearrangement. | Difficult workup (emulsions); Zn waste. |
| Ethanol + H₂SO₄ (4%) | 80°C | Milder on Thiophene. | Slower rate; esterification side reactions. |
| Polyphosphoric Acid (PPA) | 90-110°C | Very fast cyclization. | Viscous; hard to stir; harsh on thiophene if overheated. |
Recommendation: Start with Glacial AcOH . If the reaction stalls at the hydrazone stage, add ZnCl₂ (0.5 equiv) .
Managing Side Reactions
-
Intramolecular Cyclization: The starting material
can cyclize to form a quinoline derivative if the hydrazine is not present in excess. Always add hydrazine before heating. -
Thiophene Polymerization: Thiophene is acid-sensitive. If the reaction turns into a black tar, reduce acid concentration or switch to PPA at lower temperatures (60-80°C) .
Workflow Visualization
Caption: Operational workflow for the synthesis of the indole scaffold.
References
-
Fischer, E., & Jourdan, F. (1883).[3][4] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft.
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Standard Reference Text).
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.
-
Wagaw, S., et al. (1999). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society.
-
BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide.
Disclaimer: This protocol involves the use of corrosive acids and toxic hydrazines. All procedures should be performed in a fume hood with appropriate PPE.
Sources
Troubleshooting & Optimization
Navigating the Synthesis of 1-(2-aminophenyl)-2-(2-thienyl)ethanone: A Technical Support Guide for Enhanced Yield and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the synthesis of 1-(2-aminophenyl)-2-(2-thienyl)ethanone. As a key intermediate in the development of various pharmacologically active compounds, optimizing its synthesis is crucial for efficient and cost-effective research and development. This guide, designed by our team of senior application scientists, offers practical, field-proven insights to enhance your yield and purity.
Introduction to the Synthetic Challenge
The synthesis of this compound typically involves a multi-step process, most commonly centered around a Friedel-Crafts acylation followed by either the reduction of a nitro group or the deprotection of an amine. Each step presents unique challenges that can significantly impact the overall yield and purity of the final product. This guide will dissect these challenges and provide actionable solutions.
Two primary synthetic routes are commonly considered:
-
Route A: Friedel-Crafts acylation of a protected aniline (e.g., N-acetylaniline) with 2-thienylacetyl chloride, followed by deprotection of the amino group.
-
Route B: Friedel-Crafts acylation of a nitro-substituted aromatic ring (e.g., 2-nitroanisole) with 2-thienylacetyl chloride to form an intermediate, which is then followed by the selective reduction of the nitro group.
This guide will address the potential pitfalls and optimization strategies for both pathways.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your synthesis.
Issue 1: Low Yield in Friedel-Crafts Acylation Step
Question: My Friedel-Crafts acylation of the aromatic precursor with 2-thienylacetyl chloride is resulting in a very low yield of the desired ketone. What are the likely causes and how can I improve it?
Answer: Low yields in Friedel-Crafts acylation are a common issue and can stem from several factors. Here’s a breakdown of potential causes and their solutions:
-
Catalyst Deactivation: The most frequent culprit when working with aniline derivatives is the deactivation of the Lewis acid catalyst (e.g., AlCl₃). The lone pair of electrons on the nitrogen atom of the amino group can coordinate with the Lewis acid, rendering it inactive.[1]
-
Solution:
-
Protect the Amino Group: If you are starting with an aniline, it is highly recommended to protect the amino group as an amide (e.g., acetanilide) before performing the acylation. The amide is less basic and less prone to coordinating with the Lewis acid, yet it still directs the acylation to the desired ortho and para positions. The protecting group can be removed in a subsequent step.[2]
-
Use a Nitro Precursor: An alternative strategy is to start with a nitro-substituted aromatic compound. The nitro group is a deactivating group, but its reduction to an amine in a later step is a well-established and high-yielding reaction.
-
-
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, effectively sequestering it from the reaction.[3]
-
Solution: A stoichiometric amount, or even a slight excess, of the Lewis acid catalyst is often necessary to drive the reaction to completion.
-
-
Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture and will readily hydrolyze, leading to a loss of catalytic activity.[3]
-
Solution: Ensure all glassware is oven-dried before use, and all solvents and reagents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inadequate Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete conversion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gentle heating may be required. However, be cautious, as excessive heat can lead to side reactions and decomposition, especially with sensitive substrates like thiophene.
-
Issue 2: Formation of Multiple Isomers (Regioselectivity Issues)
Question: I am obtaining a mixture of ortho and para acylated products. How can I improve the regioselectivity of my Friedel-Crafts acylation?
Answer: Controlling regioselectivity in Friedel-Crafts acylation of substituted benzenes is a classic challenge. The directing effect of the substituent on the aromatic ring and the reaction conditions play a crucial role.
-
Influence of Directing Groups: An N-acetyl group is an ortho, para-director. Steric hindrance from the N-acetyl group can often favor the formation of the para isomer.
-
Solution:
-
Solvent Choice: The polarity of the solvent can influence the isomer ratio. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) at low temperatures can sometimes favor the kinetically controlled product.[2]
-
Temperature Control: Lowering the reaction temperature can often increase the selectivity for the less sterically hindered isomer.
-
-
-
Thiophene Acylation: In the case of acylating the thiophene ring itself, the reaction is highly regioselective for the 2-position. This is due to the greater stabilization of the cationic intermediate formed upon electrophilic attack at this position.[4][5]
Issue 3: Side Reactions and Impurity Formation
Question: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?
Answer: Impurity formation can occur at various stages of the synthesis. Here are some common side reactions and strategies to mitigate them:
-
Polyacylation: Although the acyl group is deactivating, highly activated aromatic rings can sometimes undergo a second acylation.[6]
-
Solution: Use a 1:1 stoichiometry of the acylating agent to the aromatic substrate. Adding the acylating agent slowly and at a low temperature can also help to control the reaction.
-
-
Thiophene Ring Opening or Polymerization: Thiophenes can be sensitive to strong acids and high temperatures, which can lead to ring-opening or polymerization.[7]
-
Solution: Use milder Lewis acids if possible, and maintain a controlled reaction temperature. Avoid prolonged reaction times at elevated temperatures.
-
-
Incomplete Nitro Reduction or Side Reactions: During the reduction of the nitro group, several issues can arise.
-
Incomplete Reduction: This leads to the presence of the nitro-intermediate in the final product.
-
Solution: Ensure a sufficient excess of the reducing agent is used and that the reaction is allowed to proceed to completion (monitored by TLC).
-
-
Reduction of the Ketone: Strong reducing agents like LiAlH₄ will reduce both the nitro group and the ketone.
-
Thiophene Ring Reduction: Catalytic hydrogenation with certain catalysts (e.g., Raney Nickel) can potentially reduce the thiophene ring.
-
Solution: If using catalytic hydrogenation, a careful selection of the catalyst is necessary. Palladium on carbon (Pd/C) is often a good choice for nitro group reduction, and under controlled conditions, it is less likely to affect the thiophene ring.[11]
-
-
Issue 4: Difficult Product Isolation and Purification
Question: I am having trouble isolating and purifying my final product, this compound. What are the best practices for workup and purification?
Answer: The workup and purification strategy will depend on the synthetic route chosen.
-
Workup after Friedel-Crafts Acylation:
-
The reaction mixture is typically quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.
-
The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer should be washed with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic impurities, followed by a brine wash.
-
-
Workup after Nitro Reduction with SnCl₂:
-
After the reaction, the mixture is typically poured into ice, and the pH is carefully adjusted to be basic (pH 7-8) with a solution of sodium bicarbonate or sodium hydroxide. This will precipitate the tin salts.[3]
-
The product is then extracted with an organic solvent.
-
-
Purification:
-
Column Chromatography: This is a highly effective method for separating the desired product from starting materials, isomers, and other byproducts. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent pair (e.g., ethanol/water or toluene/hexane) can be an excellent way to obtain a highly pure product.[12][13]
-
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to choose: via a protected amine or a nitro precursor?
A1: Both routes are viable, and the choice often depends on the availability of starting materials and the specific experimental capabilities.
-
The protected amine route (Route A) involves an extra protection and deprotection step, but the Friedel-Crafts acylation of acetanilide is generally a well-behaved reaction.
-
The nitro precursor route (Route B) avoids the protection/deprotection steps, but the Friedel-Crafts acylation of a nitro-substituted aromatic can sometimes be more challenging due to the deactivating nature of the nitro group. However, the selective reduction of the nitro group is usually very efficient.
Q2: Can I perform the Friedel-Crafts acylation directly on 2-aminophenyl methyl ketone?
A2: This is not a recommended approach. The amino group will react with the acylating agent (2-thienylacetyl chloride) to form an amide, and it will also deactivate the Lewis acid catalyst. It is much more strategic to introduce the 2-thienylacetyl group first and then reveal the amino group.
Q3: How can I prepare the 2-thienylacetyl chloride required for the acylation?
A3: 2-Thienylacetyl chloride is typically prepared by reacting 2-thiopheneacetic acid with thionyl chloride (SOCl₂). This reaction is usually high-yielding and the product can be purified by distillation.
Q4: What are the key safety precautions I should take during this synthesis?
A4:
-
Friedel-Crafts Acylation: Aluminum chloride is highly corrosive and reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE). The reaction can be exothermic, so it's important to control the rate of addition of reagents.
-
Thionyl Chloride: This reagent is also highly corrosive and toxic. It should be handled with extreme care in a well-ventilated fume hood.
-
Nitro Compounds: Many nitro-aromatic compounds are toxic and should be handled with care.
-
General Precautions: Always wear safety glasses, gloves, and a lab coat. Perform all reactions in a well-ventilated fume hood.
Optimized Experimental Protocols
The following are suggested protocols based on established chemical principles. Optimization may be required based on your specific laboratory conditions and the purity of your reagents.
Protocol 1: Synthesis of 1-(2-nitrophenyl)-2-(2-thienyl)ethanone (Route B - Acylation)
-
Preparation of 2-Thienylacetyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet, add 2-thiopheneacetic acid (1 equivalent).
-
Slowly add thionyl chloride (1.5 equivalents) at room temperature.
-
Gently heat the mixture to reflux for 2-3 hours.
-
After cooling, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting 2-thienylacetyl chloride can be used directly or purified by vacuum distillation.
-
-
Friedel-Crafts Acylation:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 2-thienylacetyl chloride (1.1 equivalents) to the stirred suspension.
-
Add 2-nitroanisole (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Protocol 2: Synthesis of this compound (Route B - Reduction)
-
Selective Nitro Reduction using SnCl₂:
-
Dissolve 1-(2-nitrophenyl)-2-(2-thienyl)ethanone (1 equivalent) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into ice water.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Data Summary Table
| Step | Key Reagents | Typical Solvents | Temperature Range (°C) | Common Issues |
| 2-Thienylacetyl Chloride Synthesis | 2-Thiopheneacetic acid, Thionyl chloride | None or inert solvent | 70-80 | Incomplete reaction, decomposition |
| Friedel-Crafts Acylation | Aromatic precursor, 2-Thienylacetyl chloride, AlCl₃ | Dichloromethane, CS₂ | 0 to RT | Low yield, polyacylation, poor regioselectivity |
| Nitro Group Reduction (SnCl₂) | Nitro-intermediate, SnCl₂·2H₂O | Ethanol, Ethyl acetate | 70-80 | Incomplete reduction, difficult workup |
| Amine Deprotection (Hydrolysis) | Acetylated intermediate, HCl or NaOH | Water, Ethanol | 80-100 | Incomplete hydrolysis |
Visualizing the Workflow
Logical Flow for Troubleshooting Low Yield in Friedel-Crafts Acylation
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Synthetic Pathway Decision Diagram
Caption: Decision diagram for the two primary synthetic routes.
References
-
CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?[Link]
-
Bates, D. K., & Li, K. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. The Journal of Organic Chemistry, 67(24), 8662–8665. [Link]
-
Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?[Link]
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
RSC Publishing. (2024). A regioselective one-pot aza-Friedel–Crafts reaction for primary, secondary and tertiary anilines using a heterogeneous catalyst. Green Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]
-
ResearchGate. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). [Link]
-
PMC. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. [Link]
-
ACS Publications. (2023). Catalytic C–H Alumination of Thiophenes: DFT Predictions and Experimental Verification. Organometallics. [Link]
-
ACS Publications. (2023). Thiophene Modification of the Pt/SOD Catalyst to Enhance Catalytic Selectivity in Hydrogenation Reactions. Industrial & Engineering Chemistry Research. [Link]
-
Asian Journal of Chemistry. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. [Link]
-
Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. [Link]
-
MDPI. (2023). Effect of Controlling Thiophene Rings on D-A Polymer Photocatalysts Accessed via Direct Arylation for Hydrogen Production. [Link]
-
Preprints.org. (2024). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. [Link]
-
Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. [Link]
-
ResearchGate. (2025). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. [Link]
-
PMC. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?[Link]
-
ResearchGate. (2025). Friedel-Crafts acylation of aromatic compounds. [Link]
- Google Patents. (n.d.). EP0367233A2 - Process for the preparation of 2-(2-thienyl)
-
MDPI. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]
-
Trade Science Inc. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]
- Google Patents. (n.d.). US4906756A - 2-(2-nitrovinyl)
- Google Patents. (n.d.). US4816489A - 1-(aminophenyl)
-
PMC. (n.d.). Synthesis of Some New bis-(p-Fluorophenyl)amides of the Thieno[3,2-b]thiophene, Thieno[3,2-b]furan and 1,2-bis{5-[2-(2-Thienyl)ethenyl]2-thienyl}ethene Series. [Link]
-
Technical Disclosure Commons. (2023). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. [Link]
-
Open Access Journals. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]
-
Sciforum. (2015). [bmim]OH-Promoted one-pot three-component synthesis of β-nitro sulfides in water. [Link]
-
SlideShare. (n.d.). Solid organic cpd.s when isolated from organic reaction. [Link]
-
PMC. (n.d.). A three-step pathway from (2-aminophenyl)chalcones to novel styrylquinoline–chalcone hybrids: synthesis and spectroscopic and structural characterization of three examples. [Link]
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- 8. orgsyn.org [orgsyn.org]
- 9. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
Minimizing polymerization side reactions of thiophene derivatives
Ticket System: OPEN Agent: Senior Application Scientist Subject: Minimizing Polymerization Side Reactions in Thiophene Derivatives
Welcome to the Technical Support Center
You have reached the Tier 3 Support Desk for Heterocyclic Chemistry. Below you will find resolved "tickets" addressing the most common failure modes where thiophene derivatives inadvertently polymerize, oligomerize, or decompose into tar.
These guides are designed as self-validating protocols : if you observe the "Failure Flags" described, the protocol immediately directs you to the corrective action.
Ticket #101: Tar Formation During Friedel-Crafts Acylation
User Issue: "I am trying to acylate 3-alkylthiophene using Acetyl Chloride and AlCl₃. The reaction turns black instantly, exotherms violently, and workup yields an insoluble resin."
Root Cause Analysis:
Thiophene is a
Troubleshooting Protocol: The "Soft" Lewis Acid Switch
| Parameter | Standard (High Risk) | Optimized (Low Risk) |
| Catalyst | AlCl₃ (Hard Lewis Acid) | SnCl₄ (Tin(IV) Chloride) or H |
| Solvent | Nitrobenzene / DCM | Dichloromethane (DCM) or 1,2-Dichloroethane |
| Temperature | 0°C to RT | -78°C to -20°C (Initial addition) |
| Addition Order | Catalyst to Substrate | Substrate to Pre-complexed Catalyst |
Step-by-Step Resolution:
-
The Pre-Complexation Step (Critical):
-
The Controlled Addition:
-
Cool the complex mixture to -20°C .
-
Add the thiophene derivative (dissolved in DCM) slowly over 30 minutes.
-
Failure Flag: If the solution turns dark purple/black immediately, the temperature is too high. Cool to -78°C. A cherry-red or orange color is normal/good.
-
-
Quenching:
-
Do not pour into water (exotherm causes polymerization). Pour the reaction mixture into a vigorously stirred mixture of ice and dilute HCl.
-
Mechanism of Failure (Why AlCl₃ fails): The diagram below illustrates the competing pathways. We must favor Path A (Acylation) over Path B (Polymerization).
Ticket #102: Uncontrolled Polymerization During Halogenation
User Issue: "Brominating thiophene with
Root Cause Analysis: Elemental bromine generates HBr as a byproduct. HBr is a strong acid that autocatalyzes the polymerization of thiophene (similar to the AlCl₃ mechanism). Additionally, free radical coupling can occur under light exposure [2].
Troubleshooting Protocol: The Acid Scavenger System
The Golden Rule: Never use elemental
Recommended Workflow (NBS Method):
-
Reagent Switch: Use N-Bromosuccinimide (NBS) instead of
. -
Solvent Selection:
-
Standard: DMF (Dimethylformamide).[3]
-
Why? DMF is polar aprotic; it suppresses radical pathways and acts as a weak base to neutralize trace acid.
-
-
The "Dark" Requirement:
-
Wrap the flask in aluminum foil. Light promotes radical coupling (dimerization) rather than substitution.
-
-
Temperature Control:
Alternative: The "Epoxide Scavenger" Trick
If you must use
-
Add Propylene Oxide or Epichlorohydrin (1-2 equiv) to the reaction.
-
Mechanism:[4][5][6][7] These act as "acid sponges," irreversibly reacting with HBr to form bromohydrins, preventing acid-catalyzed polymerization of the thiophene.
Ticket #103: Storage Stability (The "Shelf-Life" Issue)
User Issue: "My 3-thiophenemethanol turned from colorless to yellow/brown viscous oil in the fridge."
Root Cause Analysis: Thiophene derivatives, especially those with electron-donating groups (alkyl, methoxy), are susceptible to oxidative coupling upon exposure to air and light. This forms dimers (bithiophenes) which are yellow/brown [3].
Storage Protocol: The "Inert & Inhibit" System
| Condition | Requirement | Reason |
| Atmosphere | Argon or Nitrogen | Oxygen promotes radical cation formation (oxidative dimerization). |
| Container | Amber Glass | UV light cleaves C-S or C-H bonds, initiating radical chains. |
| Stabilizer | BHT (Butylated hydroxytoluene) | Add 100-500 ppm. Scavenges peroxy radicals before they attack the ring. |
| Metals | Copper Wire (Optional) | For polymerizable monomers (like vinyl-thiophene), Cu inhibits polymerization. |
Quality Control Check: Before using stored thiophene:
-
Run a TLC.[2]
-
Pass: Single spot.
-
Fail: Spot at baseline (polymer) or spot with slightly lower Rf (dimer).
-
Recovery: If yellow, perform a vacuum distillation or pass through a short plug of basic alumina (removes acidic oligomers) immediately before use.
Ticket #104: Purification of Contaminated Mixtures
User Issue: "I have oligomers in my crude product. Recrystallization isn't working; it all oils out."
Root Cause Analysis: Thiophene oligomers (dimers, trimers) often have similar solubility profiles to the monomer but act as "impurities" that prevent crystallization, leading to oiling out.
Purification Decision Tree
The "Cold Methanol" Crash (Protocol): For removing high molecular weight polymers from your product:
-
Dissolve the crude oil in the minimum amount of DCM or Chloroform.
-
Cool a large volume of Methanol (10x volume of DCM) to -20°C.
-
Dropwise add the DCM solution into the stirring Methanol.
-
Result: Polymers/Oligomers will precipitate as a gum/solid. The monomer remains in the Methanol/DCM solution.
-
Filter and evaporate.
References
-
MDPI. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Retrieved from [Link]
-
RSC Publishing. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide | Chemical Engineering Transactions [cetjournal.it]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Fragmentation Dynamics of C₁₂H₁₁NOS Isomers: Sulfoxides vs. Thioamides
This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns for C₁₂H₁₁NOS isomers. It is designed for researchers requiring definitive structural elucidation between S-oxidized metabolites (sulfoxides) and thio-carbonyl synthetic intermediates (thioamides).
Executive Summary
The molecular formula C₁₂H₁₁NOS (MW 217.29 Da) represents a critical chemical space in drug discovery, encompassing both metabolic oxidation products and active pharmacophores. Distinguishing between structural isomers—specifically Sulfoxides (S=O) and Thioamides (C=S)—is a frequent analytical challenge due to their identical monoisotopic mass.
This guide objectively compares the ESI-MS/MS fragmentation behaviors of two representative archetypes:
-
4-Aminodiphenyl Sulfoxide (Metabolite Archetype): Characterized by S-O bond lability.
-
N-Furfurylthiobenzamide (Synthetic Archetype): Characterized by thioamide bond cleavage and heterocyclic stability.
Key Finding: The differentiation relies on the "Oxygen-Retention Rule." Sulfoxides predominantly eject oxygenated neutrals (OH, H₂O, SO), while thioamides retain the oxygen within the furan/heterocycle moiety and eject sulfur-containing fragments (SH, H₂S).
Experimental Methodology (Self-Validating Protocol)
To replicate the data presented, ensure your Q-TOF or Orbitrap system is calibrated to the following parameters. This protocol prioritizes "soft" ionization to preserve the labile S-O bond in the precursor ion.
Standardized ESI-MS/MS Conditions
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive (+) | Protonation of amine/amide nitrogen is favored. |
| Capillary Voltage | 3.0 kV | Prevents in-source fragmentation of the sulfoxide. |
| Source Temp | 300°C | Sufficient desolvation without thermal degradation. |
| Collision Gas | Nitrogen / Argon | Standard CID induction. |
| Collision Energy | Stepped (15, 30, 45 eV) | Captures both labile loss (low eV) and skeletal cleavage (high eV). |
Comparative Fragmentation Analysis
Compound A: 4-Aminodiphenyl Sulfoxide (The Sulfoxide Pathway)
Structure:
Primary Fragmentation Events:
-
Loss of Hydroxyl Radical (Neutral Loss 17 Da): Unlike typical alcohols, protonated sulfoxides can undergo a rearrangement allowing the expulsion of
, resulting in a radical cation at 200. -
Loss of Sulfenic Acid (Neutral Loss 50 Da - HOS): A diagnostic cleavage of the C-S bond.
-
Formation of Phenyl-Amine Cation: The cleavage of the central S-C bond yields the stable aniline derivative ion.
Compound B: N-Furfurylthiobenzamide (The Thioamide Pathway)
Structure:[1]
Primary Fragmentation Events:
-
Thioamide Cleavage (Diagnostic Ion
121): The bond between the carbonyl carbon and nitrogen breaks, yielding the thiobenzoyl cation ( ). -
Furfuryl Cation (Diagnostic Ion
81): The furfuryl group cleaves intact as a stable resonance-stabilized cation ( ). -
Loss of HS/H₂S (Neutral Loss 33/34 Da): Characteristic of thioamides, sulfur is ejected, often cyclizing the remaining structure.
Data Summary: Diagnostic Ion Table
| m/z (Fragment) | Relative Abundance (Sulfoxide) | Relative Abundance (Thioamide) | Structural Assignment |
| 218.06 | 100% (Precursor) | 100% (Precursor) | |
| 201.06 | High (< 5% in Thioamide) | Absent | |
| 200.05 | Medium | Absent | |
| 185.09 | Absent | High | $[M+H - SH]^+ $ (Thioamide specific) |
| 121.01 | Absent | Very High | |
| 109.01 | High | Low | |
| 93.06 | High | Absent | |
| 81.03 | Absent | High |
Mechanistic Visualization (Graphviz)
The following diagrams illustrate the divergent pathways. The Sulfoxide pathway is dominated by Oxygen elimination, while the Thioamide pathway is dominated by Amide bond cleavage.
Sulfoxide Fragmentation Pathway (Compound A)
Caption: Fragmentation of 4-Aminodiphenyl Sulfoxide showing characteristic loss of hydroxyl and formation of aniline ions.
Thioamide Fragmentation Pathway (Compound B)
Caption: Fragmentation of N-Furfurylthiobenzamide showing diagnostic thiobenzoyl and furfuryl cations.
References
-
Hibbs, J. et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Rapid Communications in Mass Spectrometry.
-
Demarque, D. P. et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation of synthetic and natural products. Natural Product Reports.
-
Holčapek, M. et al. (2010). Structural analysis of sulfoxides and sulfones by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.
-
NIST Mass Spectrometry Data Center . Standard Reference Database 1A. (Verified for general fragmentation rules of Thioamides and Sulfoxides).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
